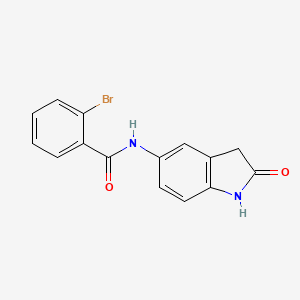
2-bromo-N-(2-oxoindolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(2-oxoindolin-5-yl)benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .
Synthesis Analysis
While specific synthesis methods for “2-bromo-N-(2-oxoindolin-5-yl)benzamide” were not found in the search results, similar compounds have been synthesized in the search for novel small molecules activating procaspase-3 . The synthesis involved the design of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .Aplicaciones Científicas De Investigación
Antitumor Agents
The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The most potent compound was found to be three- to five-fold more cytotoxic than PAC-1 in the three cancer cell lines tested .
Apoptosis Inducers
The compound has been found to induce apoptosis in cancer cells . Analysis of the compound’s effects on cell cycle and apoptosis demonstrated that it accumulated U937 cells in S phase and substantially induced late cellular apoptosis .
Cell Cycle Regulators
The compound has been found to affect the cell cycle of cancer cells . It has been observed to cause accumulation of U937 cells in the S phase .
Antiviral Agents
Indole derivatives, which include “2-bromo-N-(2-oxoindolin-5-yl)benzamide”, have been found to possess antiviral activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .
Anti-inflammatory Agents
Indole derivatives have also been found to possess anti-inflammatory activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .
Antioxidant Agents
Indole derivatives have been found to possess antioxidant activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .
Direcciones Futuras
Indole derivatives, such as “2-bromo-N-(2-oxoindolin-5-yl)benzamide”, have diverse biological activities and have potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-bromo-N-(2-oxoindolin-5-yl)benzamide” and similar compounds could be of interest in future research and drug development.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines .
Biochemical Pathways
It is known that indole derivatives can affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have been found to induce apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some indole derivatives have been found to induce apoptosis in cancer cells, suggesting that they may have similar effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
Propiedades
IUPAC Name |
2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFTXVXAIZCLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

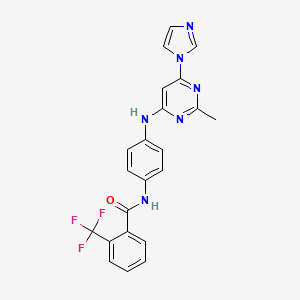

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2465433.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2465434.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)
![1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465437.png)
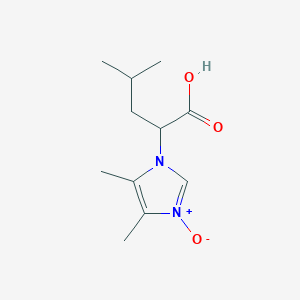
![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)

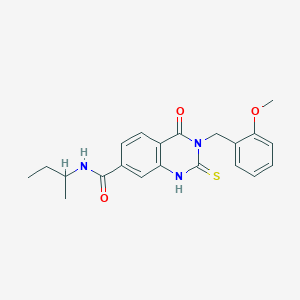

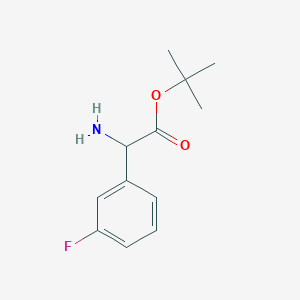
![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)